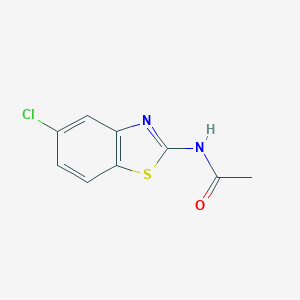![molecular formula C20H13Cl2N3O3 B244173 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B244173.png)
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the benzoxazole family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of protein-protein interactions mediated by the SH3 domain. This compound binds to the SH3 domain and disrupts the interaction between the SH3 domain and its target proteins, leading to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments include its high potency and specificity for the SH3 domain. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. These include the development of more potent and selective inhibitors of the SH3 domain, the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders, and the evaluation of its safety and efficacy in animal models and clinical trials. Additionally, the use of this compound as a tool to study protein-protein interactions and cellular signaling pathways could lead to the discovery of new therapeutic targets and the development of novel drugs.
Métodos De Síntesis
The synthesis of 3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves several steps, including the reaction of 3,5-dichloro-2-methoxyaniline with 2-(3-pyridinyl)benzoxazole-5-carboxylic acid, followed by the addition of benzoyl chloride and triethylamine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use as an anticancer agent and as a tool for the study of protein-protein interactions.
Propiedades
Fórmula molecular |
C20H13Cl2N3O3 |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
3,5-dichloro-2-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H13Cl2N3O3/c1-27-18-14(7-12(21)8-15(18)22)19(26)24-13-4-5-17-16(9-13)25-20(28-17)11-3-2-6-23-10-11/h2-10H,1H3,(H,24,26) |
Clave InChI |
PSTAYIKTAAOXRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)Cl)Cl |
SMILES canónico |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)

![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Ethyl 5-[(4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244115.png)

